molecular formula C10H11NO3S B11776805 (2R)-2-(2-Hydroxyphenyl)thiazolidine-4-carboxylic acid

(2R)-2-(2-Hydroxyphenyl)thiazolidine-4-carboxylic acid

Cat. No.: B11776805
M. Wt: 225.27 g/mol
InChI Key: APAUAYLVDHNFBF-NHSZFOGYSA-N
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Description

(2R)-2-(2-Hydroxyphenyl)thiazolidine-4-carboxylic acid is a chiral compound that belongs to the thiazolidine family This compound is characterized by the presence of a thiazolidine ring, a hydroxyphenyl group, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-(2-Hydroxyphenyl)thiazolidine-4-carboxylic acid typically involves the reaction of 2-aminothiophenol with an appropriate α-halo acid. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazolidine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-(2-Hydroxyphenyl)thiazolidine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

    Substitution: The thiazolidine ring can undergo substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiazolidine derivatives.

Scientific Research Applications

(2R)-2-(2-Hydroxyphenyl)thiazolidine-4-carboxylic acid has found applications in several scientific research areas:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases related to oxidative stress.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of (2R)-2-(2-Hydroxyphenyl)thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways. The hydroxyphenyl group plays a crucial role in these interactions, enhancing the compound’s reactivity and efficacy.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidine-4-carboxylic acid: Lacks the hydroxyphenyl group, resulting in different chemical properties and applications.

    2-(2-Hydroxyphenyl)thiazolidine:

Uniqueness

(2R)-2-(2-Hydroxyphenyl)thiazolidine-4-carboxylic acid is unique due to the presence of both the hydroxyphenyl and carboxylic acid groups. This combination imparts distinct chemical properties, making it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C10H11NO3S

Molecular Weight

225.27 g/mol

IUPAC Name

(2R)-2-(2-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid

InChI

InChI=1S/C10H11NO3S/c12-8-4-2-1-3-6(8)9-11-7(5-15-9)10(13)14/h1-4,7,9,11-12H,5H2,(H,13,14)/t7?,9-/m1/s1

InChI Key

APAUAYLVDHNFBF-NHSZFOGYSA-N

Isomeric SMILES

C1C(N[C@H](S1)C2=CC=CC=C2O)C(=O)O

Canonical SMILES

C1C(NC(S1)C2=CC=CC=C2O)C(=O)O

Origin of Product

United States

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